molecular formula C19H19N5O2S B4598544 1,3-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE

1,3-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4598544
M. Wt: 381.5 g/mol
InChI Key: OQNGHMLFIVEDEC-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring system substituted with a naphthylmethyl group, which contributes to its distinct chemical properties.

Scientific Research Applications

1,3-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the naphthylmethyl group. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonamide derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a diverse range of derivatives.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,3-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and chemical properties

Properties

IUPAC Name

1,3-dimethyl-N-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-14-18(13-23(2)20-14)27(25,26)22-19-10-11-24(21-19)12-16-8-5-7-15-6-3-4-9-17(15)16/h3-11,13H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNGHMLFIVEDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=NN(C=C2)CC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
1,3-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
1,3-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
1,3-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
1,3-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
1,3-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE

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